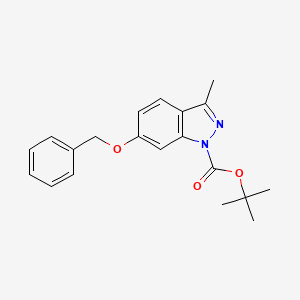

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester

Description

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a synthetic indazole derivative characterized by a benzyloxy group at the 6-position, a methyl substituent at the 3-position, and a tert-butyl ester moiety at the 1-carboxylic acid position. Indazole scaffolds are widely utilized in medicinal chemistry due to their bioisosteric relationship with indoles and purines, offering enhanced metabolic stability and binding affinity in drug design . The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective deprotection during multistep syntheses. The benzyloxy group may act as a temporary protecting group for hydroxyl functionalities or influence the compound’s lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl 3-methyl-6-phenylmethoxyindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-17-11-10-16(24-13-15-8-6-5-7-9-15)12-18(17)22(21-14)19(23)25-20(2,3)4/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUGEITWYFXHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst.

Substitution Reactions: The phenylmethoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and organometallic compounds are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester has various scientific research applications, including:

Medicinal Chemistry: Used as a building block for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Biology: Studied for its potential biological activities and interactions with biological targets.

Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Indazole vs. Indole Derivatives

The indazole core in the target compound confers greater metabolic stability compared to indole derivatives due to the pyrazole ring’s resistance to oxidative degradation . However, the tert-butyl indole carboxylate in features a bulky terpene-derived side chain, which may enhance binding to hydrophobic pockets in biological targets (e.g., steroid receptors) but complicates synthetic scalability .

Benzyloxy vs. Iodomethyl Substituents

The benzyloxy group in the target compound contrasts with the iodomethyl group in ’s pyrrolidine derivative. While benzyloxy groups are typically cleaved via hydrogenolysis, iodomethyl groups participate in alkylation or cross-coupling reactions. This difference highlights divergent synthetic utilities: the target compound may serve as a protected intermediate, whereas the pyrrolidine derivative is a reactive building block .

tert-Butyl Ester Stability

All three compounds share a tert-butyl ester group, which is hydrolytically stable under neutral conditions but cleavable under strong acidic (e.g., TFA) or basic conditions. This feature is critical for controlled deprotection in multistep syntheses .

Biological Activity

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a compound that has garnered attention for its biological activities, particularly in relation to cannabinoid receptor modulation and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Cannabinoid Receptor Modulation

Research indicates that this compound acts as a modulator of cannabinoid receptors, specifically the CB1 receptor. This modulation has implications for various conditions mediated by cannabinoid activity, such as pain and inflammation. The compound has been shown to exhibit agonistic properties at the CB1 receptor, which may contribute to its therapeutic potential in managing disorders like rheumatoid arthritis and osteoarthritis .

Antispermatogenic Activity

A related study on indazole derivatives highlighted the antispermatogenic effects of compounds similar to this compound. These compounds were observed to significantly affect testicular weight and inhibit spermatogenesis in animal models. Histological examinations revealed disorganization of seminiferous tubules, indicating potential applications in male contraceptive development .

Study on Cannabinoid Receptor Agonists

In a study focused on cannabinoid receptor agonists, this compound was evaluated for its efficacy in modulating CB1 receptor activity. The results showed that the compound effectively enhanced CB1-mediated signaling pathways, suggesting its potential role in pain management therapies .

In Vitro Studies on Antispermatogenic Effects

In vitro studies conducted on similar indazole derivatives demonstrated significant inhibition of spermatogenesis. The findings suggested that these compounds could serve as effective agents in controlling fertility through their action on reproductive tissues .

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Cannabinoid Receptor Modulation | Agonistic action at CB1 receptor | Pain management, anti-inflammatory |

| Antispermatogenic | Inhibition of spermatogenesis | Male contraception |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.